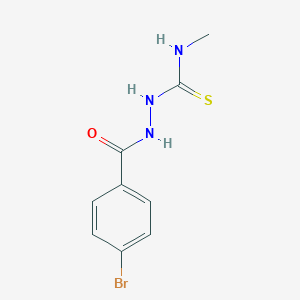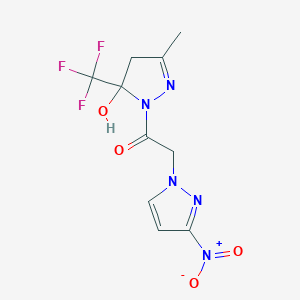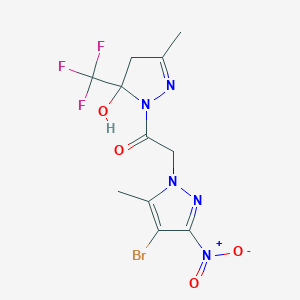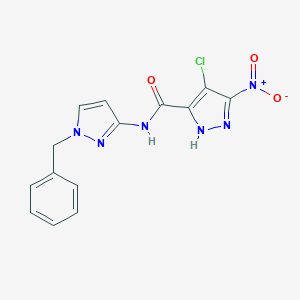
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide, also known as BBMHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBMHC is a synthetic compound that belongs to the class of hydrazinecarbothioamide derivatives and has been of interest to researchers due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that this compound induces apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can scavenge free radicals. This compound has also been shown to exhibit anti-inflammatory activity and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its properties can be easily modified to suit the requirements of the experiment. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions in the research of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide. One potential direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the mechanism of action of this compound and to develop more potent derivatives of this compound with improved anticancer activity. Additionally, the use of this compound in combination with other drugs and therapies could be explored to enhance its therapeutic potential.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique properties and potential applications in cancer research make it a promising research tool. Further research is needed to explore its potential applications in other fields and to develop more potent derivatives with improved therapeutic potential.
Métodos De Síntesis
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with N-methylhydrazinecarbothioamide in the presence of a base, such as triethylamine. The reaction leads to the formation of this compound as a yellow crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer.
Propiedades
Fórmula molecular |
C9H10BrN3OS |
|---|---|
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
1-[(4-bromobenzoyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
Clave InChI |
RTXOCKJMRMTVTM-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
SMILES canónico |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
